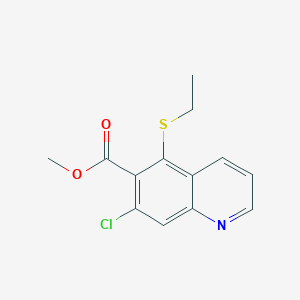

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 7-chloro-5-ethylsulfanylquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-3-18-12-8-5-4-6-15-10(8)7-9(14)11(12)13(16)17-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUXNOHKRQLGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C2C=CC=NC2=CC(=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.

Ethylsulfanyl Substitution: The 5th position of the 7-chloroquinoline is substituted with an ethylsulfanyl group using ethylthiol in the presence of a suitable base.

Carboxylation: The 6th position is then carboxylated using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: 7-hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core structure.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate involves its interaction with specific molecular targets:

Antimicrobial Activity: The compound interferes with bacterial DNA replication and protein synthesis.

Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Key Observations :

Substituent Diversity: The target compound uniquely combines chloro, ethylsulfanyl, and ester groups, distinguishing it from simpler esters like Methyl quinoline-6-carboxylate.

Positional Effects: The ethylsulfanyl group at position 5 may sterically hinder interactions compared to carboxylates at position 5 in Methyl quinoline-5-carboxylate .

Halogen Influence : Unlike fluorinated analogs (e.g., ), the chloro substituent in the target compound may alter electronic properties, affecting reactivity and binding affinity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The higher LogP (2.99) of the target compound suggests greater lipophilicity compared to non-sulfur analogs, aligning with the hydrophobicity of the ethylsulfanyl group. This property may improve membrane permeability in biological systems .

- Water solubility is generally low for methyl/ethyl carboxylates due to non-polar substituents, but fluorinated analogs (e.g., ) show slightly improved solubility from polar functional groups like hydroxyl.

Biological Activity

Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by the presence of a chloro group and an ethylsulfanyl substituent. The general structure can be represented as follows:

The synthesis of this compound typically involves multi-step reactions, including the formation of the quinoline core followed by the introduction of substituents at specific positions. Recent studies have explored various synthetic routes that enhance yield and purity, which are critical for subsequent biological evaluations .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7. The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range. For instance, one study reported an IC50 of approximately 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity Against Various Cell Lines

The mechanism underlying the anticancer activity involves several pathways:

- P2X7 Receptor Modulation : The compound has been shown to interact with P2X7 receptors, which are implicated in tumor progression and metastasis. Inhibition of these receptors may lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with this compound resulted in significant apoptotic cell death, with one study reporting up to 35% cell death in treated populations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Preliminary studies suggest efficacy against various bacterial strains, potentially making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Breast Cancer Study : A clinical trial involving MCF-7 xenograft models showed that administration of the compound led to significant tumor size reduction compared to control groups, supporting its potential use in clinical settings for breast cancer treatment .

- In Vivo Toxicology : Toxicological assessments indicated that the compound exhibits low systemic toxicity at therapeutic doses, suggesting a favorable safety profile for further clinical development .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and byproducts .

- Use column chromatography (silica gel, petroleum ether/ethyl acetate eluants) for purification .

- Adjust reaction temperature and solvent polarity to improve yields; for example, dimethylformamide (DMF) enhances solubility of polar intermediates .

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- NMR : H and C NMR identify substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm and carboxylate carbonyl at ~δ 165 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks matching theoretical values) .

- Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.